molecular formula C20H16O8 B12406747 Nidurufin CAS No. 99528-66-2

Nidurufin

Cat. No.: B12406747
CAS No.: 99528-66-2
M. Wt: 384.3 g/mol
InChI Key: JJXUKZWOMSARJK-UUADDVKTSA-N
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Preparation Methods

Nidurufin is typically isolated from the marine-derived fungus Penicillium flavidorsum SHK1-27 through a bioassay-guided isolation procedure . The fungus is cultured, and the bioactive compounds are extracted using ethyl acetate. The extract is then subjected to various chromatographic techniques to purify this compound . Industrial production methods for this compound have not been extensively documented, likely due to its relatively recent discovery and specialized source.

Chemical Reactions Analysis

Nidurufin, like other anthraquinone derivatives, can undergo various chemical reactions:

    Oxidation: this compound can be oxidized to form quinones, which are compounds with two ketone functionalities on an aromatic ring.

    Reduction: Reduction of this compound can lead to the formation of hydroquinones, where the ketone groups are reduced to hydroxyl groups.

    Substitution: this compound can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Methylation: This compound can be methylated to form derivatives such as 6,8-O,O’-dimethyl-nidurufin.

Scientific Research Applications

Nidurufin has several scientific research applications:

Comparison with Similar Compounds

Nidurufin is structurally similar to other anthraquinone derivatives such as versicolorin B, averufanin, and noraverufanin . this compound is unique in its specific bioactivity profile, particularly its ability to induce cell cycle arrest at the G2/M transition . This distinguishes it from other anthraquinones, which may have different biological activities or target different stages of the cell cycle.

Similar Compounds

Properties

CAS No.

99528-66-2

Molecular Formula

C20H16O8

Molecular Weight

384.3 g/mol

IUPAC Name

(1R,17S,20S)-3,7,9,20-tetrahydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione

InChI

InChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1

InChI Key

JJXUKZWOMSARJK-UUADDVKTSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O

Canonical SMILES

CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O

Origin of Product

United States

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